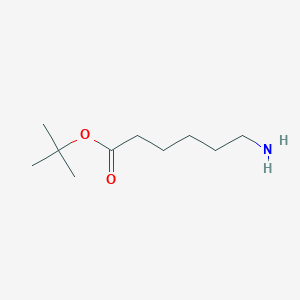

Tert-butyl 6-aminohexanoate

Cat. No. B1310507

Key on ui cas rn:

5514-98-7

M. Wt: 187.28 g/mol

InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06440417B1

Procedure details

In a 10 L reaction flask equipped with N2 inlet, 0.383 Kg of 6-aminocaproic acid (2.92 mol) was slowly added to 3.14 Kg of stirring thionyl chloride (26.28 mol). The maximum temperature during the addition is kept at about 30° C. Upon complete addition, the reaction was allowed to stir at 20-30° C. for 1 h, then concentrated via rotary evaporation (max 40° C. bath). Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg) and the solution was re-concentrated via rotary evaporation (max 40° C. bath). To the resulting tan solid a suspension of 0.537 Kg of sodium bicarbonate (6.42 mol) was added in 2.97 Kg of t-BuOH (40.3 mol) and reaction allowed to stir at 20-30° C. for 2 h. The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue diluted with 5.17 Kg of ethyl acetate and washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water), dried with anhydrous Na2SO4 (0.383 Kg), filtered via Buchner funnel, rinced with ethyl acetate (1.72 Kg), and concentrated in vacuo (max 50° C. bath). The tan liquid residue was distilled (bp 97-98° C./2 mmHg) to afford 0.290 Kg of t-butyl-6-aminocaproate (53% yld) as a clear colourless to light yellow oil.

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+].[CH3:19][C:20](O)([CH3:22])[CH3:21]>>[C:20]([O:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1])([CH3:22])([CH3:21])[CH3:19] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.383 kg

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

3.14 kg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.537 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

2.97 kg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at 20-30° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 10 L reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with N2 inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The maximum temperature during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is kept at about 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon complete addition

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated via rotary evaporation (max 40° C. bath)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was re-concentrated via rotary evaporation (max 40° C. bath)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at 20-30° C. for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 5.17 Kg of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous Na2SO4 (0.383 Kg)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered via Buchner funnel

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo (max 50° C. bath)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The tan liquid residue was distilled (bp 97-98° C./2 mmHg)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(CCCCCN)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.29 kg | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |